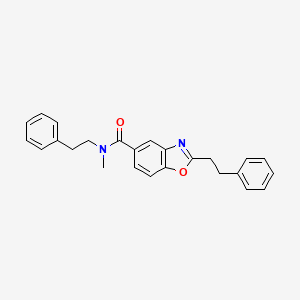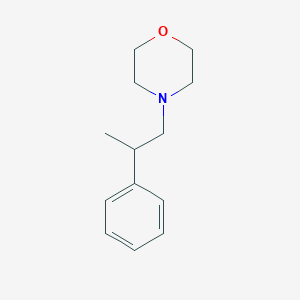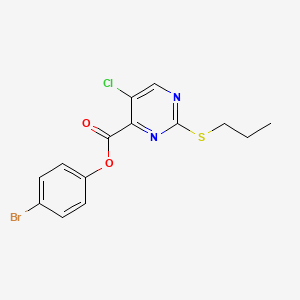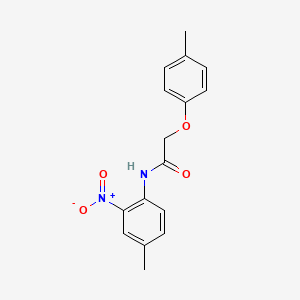
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide, also known as BMK-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has also been shown to bind to the serotonin transporter, a protein involved in the reuptake of serotonin in the brain.
Biochemical and Physiological Effects:
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been shown to have anti-inflammatory and antioxidant effects in vitro.
实验室实验的优点和局限性
One advantage of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide for laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the exploration of the mechanism of action of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide and the identification of its molecular targets. Additionally, there is potential for the development of novel materials and fluorescent probes based on the structure of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide.
合成方法
The synthesis of N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 2-phenylethylamine and 2-nitrobenzaldehyde in the presence of sodium borohydride to produce 2-amino-2-phenylethanol. This intermediate product is then reacted with 2-hydroxybenzoyl chloride in the presence of triethylamine to produce N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide. The final product is purified by recrystallization and characterized by spectroscopic techniques.
科学研究应用
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases. In pharmacology, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In materials science, N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-27(17-16-20-10-6-3-7-11-20)25(28)21-13-14-23-22(18-21)26-24(29-23)15-12-19-8-4-2-5-9-19/h2-11,13-14,18H,12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJVQDFVJTCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N,2-bis(2-phenylethyl)-1,3-benzoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)